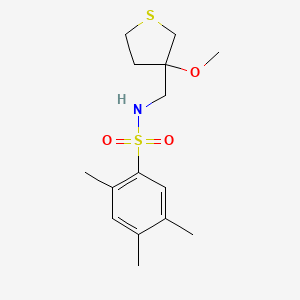
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzofuran core linked to a benzamido group, which is further connected to a 2,5-dioxopyrrolidin-1-yl moiety
Méthodes De Préparation
The synthesis of 3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzamido Group: The benzamido group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of the 2,5-Dioxopyrrolidin-1-yl Moiety: This step involves the reaction of the intermediate compound with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively degrade certain proteins, such as KRAS G12D/V and MDM2, by suppressing their signaling pathways without causing non-specific cytotoxic effects. This protein-slaying approach occurs without ubiquitination and bypasses the need for an E3 ligase .
Comparaison Avec Des Composés Similaires
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have similar structural features but differ in their biological activities and applications.
Benzofuran Derivatives: Compounds like 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives exhibit different biological activities, such as anti-HIV properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c21-19(26)18-17(13-3-1-2-4-14(13)28-18)22-20(27)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h1-8H,9-10H2,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCUJZCCZWLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011434.png)
![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B3011436.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)




![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)


